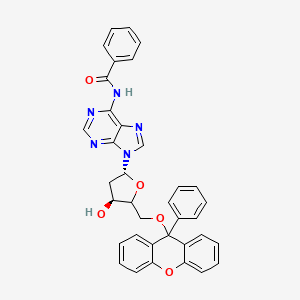
N-Benzoyl-2'-deoxy-5'-O-(9-phenyl-9H-xanthen-9-yl)adenosine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Benzoyl-2’-deoxy-5’-O-(9-phenyl-9H-xanthen-9-yl)adenosine is a synthetic nucleoside analog. This compound is characterized by the presence of a benzoyl group attached to the nitrogen atom at the 6-position of the adenine base, a deoxyribose sugar, and a xanthene moiety at the 5’-position. It is used in various scientific research applications due to its unique structural properties and potential biological activities .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzoyl-2’-deoxy-5’-O-(9-phenyl-9H-xanthen-9-yl)adenosine typically involves multiple steps:
Protection of the 5’-hydroxyl group: The 5’-hydroxyl group of 2’-deoxyadenosine is protected using a xanthene derivative.
Benzoylation: The protected nucleoside is then subjected to benzoylation at the 6-position of the adenine base using benzoyl chloride in the presence of a base such as pyridine.
Deprotection: The final step involves the removal of the protecting group to yield the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of automated synthesizers and continuous flow reactors to ensure high yield and purity. The reaction conditions are carefully controlled to minimize side reactions and maximize the efficiency of each step .
化学反应分析
Types of Reactions
N-Benzoyl-2’-deoxy-5’-O-(9-phenyl-9H-xanthen-9-yl)adenosine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzoyl group or the xanthene moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
科学研究应用
N-Benzoyl-2’-deoxy-5’-O-(9-phenyl-9H-xanthen-9-yl)adenosine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex nucleoside analogs.
Biology: Studied for its potential interactions with DNA and RNA, which can provide insights into genetic regulation and expression.
Medicine: Investigated for its potential antiviral and anticancer properties due to its ability to interfere with nucleic acid metabolism.
Industry: Utilized in the development of diagnostic tools and as a reagent in biochemical assays.
作用机制
The mechanism of action of N-Benzoyl-2’-deoxy-5’-O-(9-phenyl-9H-xanthen-9-yl)adenosine involves its incorporation into nucleic acids, where it can disrupt normal base pairing and replication processes. This can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells. The compound targets specific enzymes involved in nucleic acid synthesis, such as DNA polymerases and reverse transcriptases .
相似化合物的比较
Similar Compounds
N-Benzoyl-2’-deoxyadenosine: Lacks the xanthene moiety but shares the benzoyl group at the 6-position.
N6-Benzoyl-2’-deoxyadenosine hydrate: A hydrated form of the compound with similar properties.
N-(9-((2R,4S,5R)-4-((tert-Butyldimethylsilyl)oxy)-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)benzamide: Contains a silicon-protected group.
Uniqueness
N-Benzoyl-2’-deoxy-5’-O-(9-phenyl-9H-xanthen-9-yl)adenosine is unique due to the presence of the xanthene moiety, which imparts distinct chemical and biological properties. This structural feature enhances its stability and potential interactions with nucleic acids, making it a valuable compound for research and therapeutic applications .
属性
CAS 编号 |
78699-78-2 |
|---|---|
分子式 |
C36H29N5O5 |
分子量 |
611.6 g/mol |
IUPAC 名称 |
N-[9-[(2R,4S)-4-hydroxy-5-[(9-phenylxanthen-9-yl)oxymethyl]oxolan-2-yl]purin-6-yl]benzamide |
InChI |
InChI=1S/C36H29N5O5/c42-27-19-31(41-22-39-32-33(37-21-38-34(32)41)40-35(43)23-11-3-1-4-12-23)46-30(27)20-44-36(24-13-5-2-6-14-24)25-15-7-9-17-28(25)45-29-18-10-8-16-26(29)36/h1-18,21-22,27,30-31,42H,19-20H2,(H,37,38,40,43)/t27-,30?,31+/m0/s1 |
InChI 键 |
WXBSDUGZASBMQA-YDLIZLEUSA-N |
手性 SMILES |
C1[C@@H](C(O[C@H]1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)COC5(C6=CC=CC=C6OC7=CC=CC=C75)C8=CC=CC=C8)O |
规范 SMILES |
C1C(C(OC1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)COC5(C6=CC=CC=C6OC7=CC=CC=C75)C8=CC=CC=C8)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


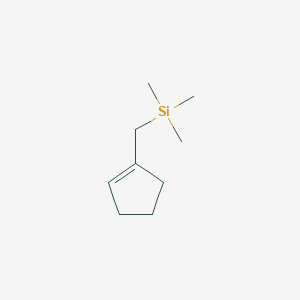
![[(Phenylphosphanediyl)di(propane-3,1-diyl)]bis(methylphosphane)](/img/structure/B14446294.png)
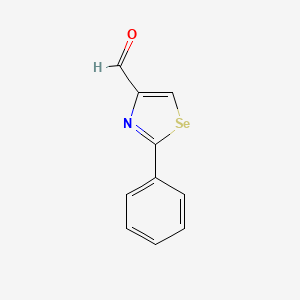
![7-Fluoro-3-hydrazinyl-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B14446300.png)
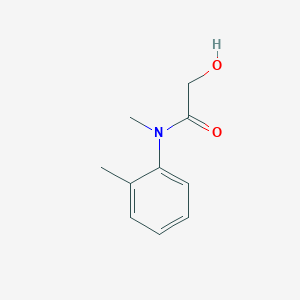

![({[N-(2-Ethylhexanoyl)-5-oxidanidyl-5-oxidanylidene-D-norvalyl]oxy}methyl)benzene](/img/structure/B14446322.png)
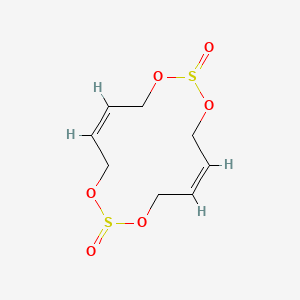
![6-(Phenylsulfanyl)-5H-benzo[a]phenoxazin-5-one](/img/structure/B14446341.png)
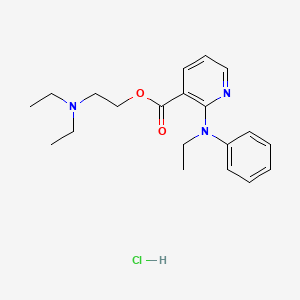
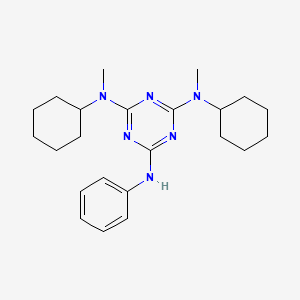
![1-Ethyl-2-{2-[methyl(phenyl)amino]ethenyl}quinolin-1-ium iodide](/img/structure/B14446356.png)
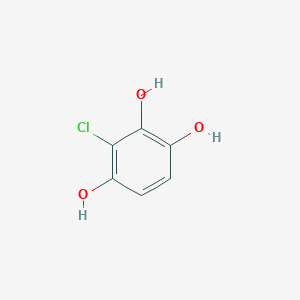
![6-Chloro-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B14446363.png)
